9-Fluorocortisone

Corticosteroid Metabolism Prodrug Activation Pharmacokinetics

9-Fluorocortisone (9α-fluorocortisone; CAS 79-60-7) is a synthetic corticosteroid belonging to the 9α-fluorinated steroid class, formally designated as 9-fluoro-17,21-dihydroxypregn-4-ene-3,11,20-trione. It is the 11-keto analog of 9α-fluorocortisol (fludrocortisone) and is categorized as a cortisone analog in the MeSH hierarchy.

Molecular Formula C21H27FO5
Molecular Weight 378.4 g/mol
CAS No. 79-60-7
Cat. No. B1256855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorocortisone
CAS79-60-7
Synonyms9-fluorocortisone
9alpha-fluorocortisone
Molecular FormulaC21H27FO5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C(=O)CO)O)C)F
InChIInChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-15,23,27H,3-8,10-11H2,1-2H3/t14-,15-,18-,19-,20-,21-/m0/s1
InChIKeyBHDHELFREODRJK-XRYUJSLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorocortisone (CAS 79-60-7): A 9α-Fluorinated Cortisone Analog with Distinct Metabolic Routing


9-Fluorocortisone (9α-fluorocortisone; CAS 79-60-7) is a synthetic corticosteroid belonging to the 9α-fluorinated steroid class, formally designated as 9-fluoro-17,21-dihydroxypregn-4-ene-3,11,20-trione [1]. It is the 11-keto analog of 9α-fluorocortisol (fludrocortisone) and is categorized as a cortisone analog in the MeSH hierarchy [2]. Its molecular formula is C₂₁H₂₇FO₅ (MW 378.4 g/mol), and it serves both as a research tool for studying 11β-hydroxysteroid dehydrogenase (11β-HSD) metabolism and as a key intermediate in the synthesis of fludrocortisone and related fluorinated corticosteroids [3].

Why 9-Fluorocortisone Cannot Be Replaced by Cortisone, Cortisol, or Fludrocortisone in Specialized Settings


The 9α-fluoro substitution combined with the 11-keto group in 9-fluorocortisone creates a metabolic equilibrium that is fundamentally different from the endogenous cortisone/cortisol pair and from 9α-fluorocortisol (fludrocortisone). In humans, 11β-HSD enzymes preferentially reduce 9-fluorocortisone to the active 9α-fluorocortisol, while the reverse oxidation is impaired, shifting the equilibrium toward the active 11-hydroxy form [1]. This contrasts sharply with the endogenous pair, where the equilibrium favors the inactive 11-keto form (cortisone). Consequently, substitution of 9-fluorocortisone with unfluorinated cortisone would fail to generate the necessary potent mineralocorticoid activity, while direct substitution with fludrocortisone bypasses the metabolic activation step that 9-fluorocortisone uniquely exploits for organ-specific prodrug targeting [2].

9-Fluorocortisone: Quantitative Evidence Guide for Scientific and Industrial Selection


Human Prodrug Conversion Efficiency: 90% of Oral 9-Fluorocortisone Is Converted to Active 9α-Fluorocortisol

After a single 4 mg oral dose of 9-fluorocortisone (9α-FE) in healthy male volunteers, urinary analysis revealed that 90% of the excreted free steroids consisted of the active metabolite 9α-fluorocortisol (9α-FF), while only 10% remained as the parent 11-keto compound [1]. This conversion efficiency is comparable to that observed when 9α-FF itself is administered orally (5 mg dose yields 90% FF and 10% FE in urine). In contrast, oral cortisol (5 mg) results in 70% inactivation to cortisone and only 30% remaining as active cortisol, demonstrating a fundamentally different metabolic fate dominated by inactivation rather than activation [1].

Corticosteroid Metabolism Prodrug Activation Pharmacokinetics

Renal 11β-HSD Isozyme Selectivity: 9-Fluorocortisone Reduction Outpaces Cortisone Reduction in Human Kidney

In human kidney slice experiments, the 11β-reduction of 9-fluorocortisone (9α-FE) to 9α-fluorocortisol (9α-FF) was 'much more effective' than the corresponding reduction of endogenous cortisone (E) to cortisol (F) [1]. Conversely, the oxidative inactivation of 9α-FF to 9α-FE was negligible compared with the rapid oxidation of cortisol to cortisone. Kinetic analyses in human kidney cortex microsomes confirmed that 11β-HSD type II (the renal isoform) exhibits high affinity and high Vmax for fluorinated 11-dehydrosteroids like 9-fluorocortisone, while reduction of cortisone proceeds very slowly [2]. Specifically, the Km for NADH-dependent reduction of 11-dehydro-dexamethasone (a fluorinated analog) by 11β-HSD-II is approximately 20-fold lower (higher affinity) than in liver microsomes expressing 11β-HSD-I [2].

11β-Hydroxysteroid Dehydrogenase Renal Drug Metabolism Tissue-Specific Activation

Downstream Mineralocorticoid Potency: Active Metabolite of 9-Fluorocortisone Is 200-Fold More Potent Than Cortisol

9α-Fluorocortisol (9α-FF), the immediate active metabolite of 9-fluorocortisone, demonstrates approximately 200-fold greater mineralocorticoid potency than cortisol (F) in humans, despite binding to the human mineralocorticoid receptor with identical affinity as cortisol and aldosterone [1]. This potency amplification arises directly from impaired renal 11β-oxidation of 9α-FF back to 9-fluorocortisone, which prevents local inactivation in mineralocorticoid target tissues. Since 9-fluorocortisone undergoes 90% conversion to 9α-FF upon oral administration, administration of 9-fluorocortisone yields a similarly amplified mineralocorticoid signal compared to endogenous cortisol. For reference, fludrocortisone (the acetate ester of 9α-FF) is reported to have 250-800 times the mineralocorticoid potency of cortisol when administered as the ester prodrug [2].

Mineralocorticoid Receptor Pharmacology Structure-Activity Relationship Clinical Potency Ranking

Urinary Free Steroid Excretion: 9-Fluorocortisone-Derived Active Steroid Achieves 14-Fold Higher Urinary Levels Than Cortisol

Following identical 5 mg oral doses, the free urinary excretion of 9α-fluorocortisol (derived from either 9-fluorocortisone or 9α-fluorocortisol administration) is 14-fold higher than that of free cortisol after cortisol administration [1]. This substantial difference reflects: (i) negligible renal conversion of fluorinated steroid to the inactive 11-keto form, (ii) lower plasma protein binding of 9α-FF compared to cortisol, and (iii) preferential hepatic 11β-reduction of 9-fluorocortisone rather than oxidation. The free fraction available for glomerular filtration and tubular action is correspondingly elevated, explaining the disproportionate mineralocorticoid effect relative to receptor binding affinity.

Bioavailability Plasma Protein Binding Urinary Biomarker

9-Fluorocortisone: Evidence-Backed Research and Industrial Application Scenarios


Tissue-Selective Prodrug for Renal Mineralocorticoid Targeting

9-Fluorocortisone's preferential activation by renal 11β-HSD type II [1] positions it as a kidney-targeted prodrug candidate. Researchers designing mineralocorticoid therapies that minimize off-target glucocorticoid effects can exploit this tissue-specific activation, as the parent 11-keto compound has minimal receptor activity until locally reduced in the kidney [2]. This paradigm has been explicitly proposed for fluorinated 11-dehydrosteroids as a strategy for selective renal immunosuppression [2].

Analytical Reference Standard for 11β-HSD Activity Assays

Because 9-fluorocortisone is the direct 11-keto product of 9α-fluorocortisol oxidation and the substrate for 11β-HSD type II-mediated reduction, it serves as an essential analytical reference compound for in vitro enzyme kinetic studies. The well-characterized urinary interconversion ratio (9α-FF:9α-FE = 9:1) [1] provides a validated benchmark for calibrating 11β-HSD activity measurements in tissue preparations.

Synthetic Intermediate for Fludrocortisone and Fluorinated Corticosteroid Production

9-Fluorocortisone is employed as a key intermediate in the industrial synthesis of fludrocortisone acetate and related 9α-fluorinated corticosteroids [3]. The 11-keto group can be selectively reduced to the 11β-hydroxyl under controlled conditions, offering a synthetic route that complements direct fluorination strategies. Patent literature documents its use in multi-step corticosteroid syntheses where the 11-keto oxidation state provides chemoselectivity advantages during downstream derivatization.

In Vivo Model Compound for Steroid Metabolism Research

The striking 14-fold difference in urinary free steroid excretion between fluorinated and unfluorinated compounds [1] makes 9-fluorocortisone an informative probe for studying the impact of 9α-fluorination on steroid pharmacokinetics, plasma protein binding, and renal handling. Researchers investigating structure-metabolism relationships in corticosteroid pharmacology can use 9-fluorocortisone as a model substrate to dissect the contributions of 11β-HSD isozymes to overall steroid disposition.

Quote Request

Request a Quote for 9-Fluorocortisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.